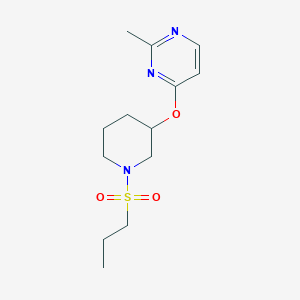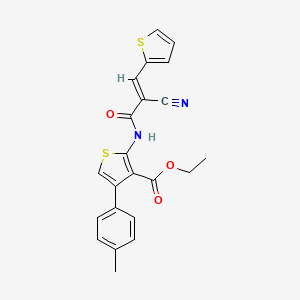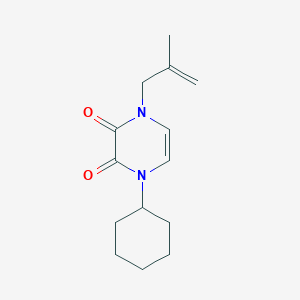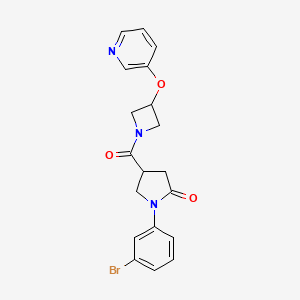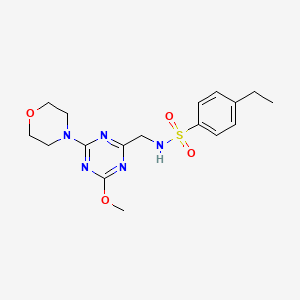
4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including anticancer and enzyme inhibition properties. The presence of a triazine ring, which is a feature in several bioactive compounds, suggests potential pharmacological applications. The methoxy and morpholino groups may contribute to the compound's solubility and potential interactions with biological targets.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with other chemical entities to introduce various substituents that confer the desired biological properties. For instance, a series of benzenesulfonamide derivatives with anticancer activity were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, the compound could be synthesized through a multi-step reaction involving the attachment of the ethyl and morpholino groups to the benzenesulfonamide core, followed by the introduction of the triazine moiety.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. For example, the presence of a naphthyl moiety was found to significantly contribute to the anticancer activity of certain benzenesulfonamide derivatives . The triazine ring, as seen in the compound of interest, is known to interact with various enzymes, such as carbonic anhydrases, which are involved in physiological processes like pH regulation and are targets for anticancer drugs .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, Schiff base formation, as seen in the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, is a common reaction that can lead to compounds with interesting photochromic and thermochromic properties . The compound may also undergo similar reactions, contributing to its potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their substituents. For instance, the introduction of a 4-CF3-C6H4 moiety was found to increase the metabolic stability of certain triazine-containing benzenesulfonamides . The methoxy and morpholino groups in the compound of interest are likely to affect its solubility and metabolic stability, which are important factors in drug development.
科学的研究の応用
Antioxidant and Enzyme Inhibition Properties
A series of benzenesulfonamides incorporating 1,3,5-triazine motifs, similar in structure to the compound , have been studied for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The study found moderate antioxidant activity and significant enzyme inhibition, suggesting potential therapeutic applications in managing the mentioned diseases (Nabih Lolak et al., 2020).
Antimicrobial Activities
The antimicrobial potential of compounds structurally related to "4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide" has been explored. In particular, new 1,2,4-triazole derivatives showed good or moderate activities against various microorganisms. This research underscores the compound's relevance in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (H. Bektaş et al., 2010).
Carbonic Anhydrase IX Inhibition
Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has shown potent inhibition of carbonic anhydrase IX, an enzyme involved in cancer progression. This highlights the compound's potential application in cancer treatment, particularly as a targeted therapy for conditions where carbonic anhydrase IX is overexpressed (Nabih Lolak et al., 2019).
Environmental Persistence and Degradation
Studies on similar sulfonylurea herbicides have investigated their environmental persistence and mechanisms of degradation. Understanding how compounds like "4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide" behave in the environment is essential for assessing their long-term ecological impact and for developing strategies to mitigate any potential negative effects (I. Braschi et al., 1997).
Antiproliferative Activity
Another area of application involves evaluating the antiproliferative activity of structurally related compounds on various cancer cell lines. This research indicates potential therapeutic applications for these compounds in cancer treatment, with certain derivatives showing high activity against specific cancer cells (Somayeh Motavallizadeh et al., 2014).
特性
IUPAC Name |
4-ethyl-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-3-13-4-6-14(7-5-13)27(23,24)18-12-15-19-16(21-17(20-15)25-2)22-8-10-26-11-9-22/h4-7,18H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRUBDWJZWZCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

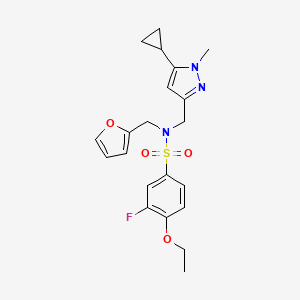
![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)
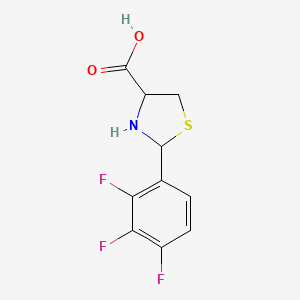
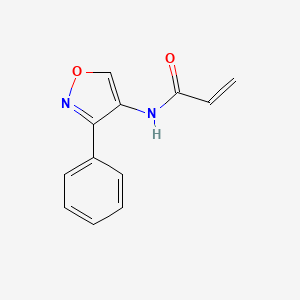
![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)
